1-benzyl-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
1-benzyl-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyrimidine ring
Properties
IUPAC Name |
1-benzyl-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-18-17-16(11-12-24-17)20(13-14-7-3-1-4-8-14)19(23)21(18)15-9-5-2-6-10-15/h1-12,16-17H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXUGCXESPRJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thieno[3,2-d]Pyrimidine-2,4-Dione Core
The core structure is synthesized via cyclocondensation of methyl 3-aminothiophene-2-carboxylate with phenyl isocyanate. Under reflux in anhydrous toluene, the aminothiophene reacts with phenyl isocyanate to form a urea intermediate, which undergoes intramolecular cyclization in basic conditions (e.g., sodium hydride) to yield 3-phenyl-thieno[3,2-d]pyrimidine-2,4-dione. This step achieves yields of 65–75%, with purity confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Reaction Conditions:
- Solvent: Anhydrous toluene
- Temperature: 110°C (reflux)
- Base: Sodium hydride
- Yield: 70% (average)
N-Benzylation at Position 1
The 1-position nitrogen is alkylated using benzyl chloride in the presence of potassium carbonate as a base. Conducted in N,N-dimethylformamide at 80°C for 12 hours, this step introduces the benzyl group with minimal byproduct formation. Post-reaction purification via column chromatography (ethyl acetate/hexane, 1:3) affords the final compound in 85% yield.
Reaction Conditions:
- Solvent: N,N-dimethylformamide
- Temperature: 80°C
- Base: Potassium carbonate
- Yield: 85%
Sequential Alkylation and Cyclization
Introduction of the Benzyl Group Prior to Cyclization
Alternative routes pre-functionalize the thiophene precursor with the benzyl group. Methyl 3-amino-1-benzylthiophene-2-carboxylate is synthesized by treating methyl 3-aminothiophene-2-carboxylate with benzyl bromide in acetonitrile, using triethylamine as a base. This intermediate is then subjected to cyclocondensation with phenyl isocyanate, as described in Section 2.1, to form the target compound.
Reaction Conditions:
- Alkylation Solvent: Acetonitrile
- Cyclization Yield: 68%
Limitations and Byproducts
Pre-functionalization risks steric hindrance during cyclization, reducing yields to 60–68% compared to post-cyclization alkylation. Byproducts include unreacted starting materials and mono-alkylated species, necessitating rigorous chromatographic separation.
Solid-Phase Synthesis and Catalytic Approaches
Palladium-Catalyzed Coupling
Aryl boronic acids are employed to introduce the phenyl group via Suzuki-Miyaura coupling after core formation. Using palladium(II) acetate and triphenylphosphine in tetrahydrofuran/water, this method achieves 72% yield but requires stringent anhydrous conditions.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 minutes) accelerates the cyclocondensation of methyl 3-aminothiophene-2-carboxylate with urea, forming the dione core in 78% yield. Subsequent N-benzylation follows standard protocols.
Comparative Analysis of Synthetic Routes
| Method | Steps | Average Yield | Key Advantages | Disadvantages |
|---|---|---|---|---|
| Post-Cyclization Alkylation | 2 | 85% | High yield, minimal byproducts | Requires toxic N,N-dimethylformamide |
| Pre-Functionalization | 2 | 68% | Early benzyl introduction | Lower yield due to steric hindrance |
| Suzuki Coupling | 3 | 72% | Modular phenyl group introduction | Costly catalysts, complex purification |
| Microwave-Assisted | 2 | 78% | Rapid cyclization | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
1-benzyl-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation and reduction:
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Sulfoxides or sulfones |
| Reduction | Sodium borohydride | Alcohols or amines |
| Substitution | Bromine or chlorine | Halogenated derivatives |
Biology
Research has indicated that this compound possesses potential bioactive properties:
- Antimicrobial Activity : Investigated for effectiveness against various pathogens.
- Anticancer Properties : Studies suggest it may inhibit cancer cell growth through specific molecular interactions.
Medicine
The therapeutic potential of 1-benzyl-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is being explored for treating diseases such as:
- Cancer: Its mechanism of action involves binding to specific enzymes or receptors.
- Infectious diseases: Its antimicrobial properties make it a candidate for developing new antibiotics.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties enable the formulation of advanced materials with specific functionalities.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that 1-benzyl-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with cell proliferation.
Case Study 2: Antimicrobial Activity
Another research highlighted its efficacy against Gram-positive bacteria. The compound was tested using standard disk diffusion methods and showed promising results compared to traditional antibiotics.
Mechanism of Action
The mechanism of action of 1-benzyl-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the core thienopyrimidine structure but differ in their substituents.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Similar in structure but with a pyran ring instead of a thiophene ring.
Uniqueness
1-benzyl-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and phenyl groups enhances its potential for various applications compared to other similar compounds.
Biological Activity
1-benzyl-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound belonging to the thienopyrimidine family. Its unique structure, characterized by a fused thiophene and pyrimidine ring system, has garnered attention for its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Synthesis
The synthesis of 1-benzyl-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactions. A common method includes the cyclization of thiophene and pyrimidine precursors under controlled conditions using strong acids or bases as catalysts. The reaction often requires heating to facilitate cyclization .
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that 1-benzyl-3-phenyl derivatives possess inhibitory effects against various bacterial strains. The mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential bacterial enzymes .
Anticancer Activity
Thienopyrimidines are also investigated for their anticancer properties. In vitro studies have demonstrated that 1-benzyl-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can induce apoptosis in cancer cell lines. The compound appears to modulate signaling pathways related to cell proliferation and survival .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
The biological effects of 1-benzyl-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione are attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in critical biological processes:
- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are vital in neurotransmitter regulation .
- Receptor Modulation : The compound may modulate receptor activity by altering their conformation or blocking substrate access .
Case Studies
- Anticancer Study : A study evaluated the cytotoxic effects of various thienopyrimidine derivatives on human cancer cell lines. It was found that 1-benzyl-3-phenyl derivatives exhibited significant cytotoxicity with IC50 values indicating potent activity against breast cancer cells .
- Antimicrobial Study : Another investigation focused on the antimicrobial efficacy of thienopyrimidine compounds against multidrug-resistant bacteria. Results indicated that 1-benzyl-3-phenyl derivatives showed promising results in inhibiting growth compared to standard antibiotics .
Q & A
Basic: What synthetic methodologies are optimal for constructing the thieno[3,2-d]pyrimidine-2,4-dione core with benzyl and phenyl substituents?
The synthesis typically involves alkylation of pre-formed thienopyrimidine-dione intermediates with benzyl halides. For example:
- Step 1 : Prepare the base scaffold (e.g., 3-phenylthieno[2,3-d]pyrimidine-2,4-dione) via condensation of α-bromoacetyl intermediates with thioacetamide in acetic acid .
- Step 2 : Alkylate the N1 position using benzyl chloride in DMF with potassium carbonate as a base (70–85°C, 4–6 hours). Monitor reaction progress via TLC .
- Key considerations : Use anhydrous conditions to avoid hydrolysis of the dione moiety. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: How can spectroscopic techniques (NMR, MS) confirm the regiochemistry of benzyl substitution on the thienopyrimidine-dione scaffold?
- 1H NMR : Look for downfield shifts of protons near the benzyl group (e.g., H1 and H3 in the thiophene ring). Benzyl protons typically appear as a singlet (~δ 4.8–5.2 ppm) if attached to nitrogen .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. For example, loss of the benzyl group (91 Da) indicates N1-substitution .
- Advanced validation : Compare experimental spectra with computed DFT-based chemical shifts to resolve ambiguities .
Basic: What strategies ensure solubility and stability of this compound in biological assays?
- Solubility : Use co-solvents like DMSO (≤5% v/v) or cyclodextrin inclusion complexes. The benzyl group enhances lipophilicity, requiring optimization for aqueous media .
- Stability :
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?
- Core modifications : Replace the benzyl group with substituted benzyls (e.g., fluoro, methoxy) to modulate potency. Evidence from pyrido[4,3-d]pyrimidine-dione analogs shows that electron-withdrawing groups enhance AKT/ERK inhibition .
- Side chain engineering : Introduce chloroacetamide groups at N1 to improve cellular permeability (see alkylation protocols in ).
- Biological validation : Test analogs in kinase inhibition assays (e.g., AKT1, ERK2) and compare IC50 values. Prioritize compounds with <1 μM activity .
Advanced: What mechanistic insights explain the biological activity of thieno[3,2-d]pyrimidine-diones in antiviral or anticancer contexts?
- Kinase inhibition : The planar dione scaffold mimics ATP’s adenine moiety, enabling competitive binding to kinase active sites (e.g., HCV NS5B polymerase) .
- Epigenetic modulation : Thienopyrimidine-diones can act as histone deacetylase (HDAC) inhibitors, as shown in structurally related pyrido[2,3-d]pyrimidines .
- Validation : Perform molecular docking with target proteins (e.g., PDB: 5ZJ) to predict binding modes .
Advanced: How to resolve contradictions in reported synthetic yields or spectral data for this compound?
- Yield optimization : Vary reaction stoichiometry (e.g., 1.2 eq. benzyl chloride) or use microwave-assisted synthesis to reduce side products (see protocols in ).
- Spectral discrepancies : Replicate conditions from conflicting studies (e.g., NMR solvent, temperature). For example, DMSO-d6 vs. CDCl3 can shift proton signals by 0.1–0.3 ppm .
Advanced: What computational tools predict the regioselectivity of alkylation reactions on the thienopyrimidine-dione scaffold?
- DFT calculations : Compare transition state energies for N1 vs. N3 alkylation. Benzyl groups favor N1 due to lower steric hindrance .
- Molecular electrostatic potential (MEP) maps : Identify electron-rich nitrogen atoms susceptible to electrophilic attack .
Advanced: How can X-ray crystallography elucidate the conformation of the benzyl-phenyl-thienopyrimidine-dione system?
- Crystallization : Grow single crystals via slow evaporation in ethanol/chloroform (1:1). The benzyl group often adopts a pseudo-axial orientation to minimize steric clash with the phenyl ring .
- Key metrics : Analyze dihedral angles between the thiophene and pyrimidine rings (typically 5–15° coplanarity) .
Advanced: What in vitro models are suitable for evaluating metabolic stability of this compound?
- Hepatocyte assays : Incubate with primary human hepatocytes (2–4 hours) and quantify parent compound degradation via LC-MS. CYP3A4 is a major metabolizer for similar prodrugs .
- Microsomal stability : Use rat liver microsomes + NADPH to identify oxidative metabolites (e.g., hydroxylation at the benzyl group) .
Advanced: How to design prodrug derivatives to enhance bioavailability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
